N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound with a molecular formula of C21H26N6O5 and a molecular weight of 442.468 Da This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Introduction of the diethoxybenzyl group: This step involves the alkylation of the pyrazole ring with a diethoxybenzyl halide.
Attachment of the nitro group: The nitro group can be introduced via nitration of the pyrazole ring.
Formation of the final compound: The final step involves the coupling of the substituted pyrazole with a suitable amide precursor under appropriate reaction conditions
Chemical Reactions Analysis
N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, potentially converting the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxybenzyl or nitro groups can be replaced by other substituents under suitable conditions
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its structural features suggest potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both electron-donating and electron-withdrawing groups in its structure may influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other pyrazole derivatives, such as:
1-(3,4-diethoxybenzyl)-3-methyl-1H-pyrazole-4-carboxamide: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(3,4-diethoxybenzyl)-5-methyl-1H-pyrazole-4-carboxamide: The position of the methyl group is different, which can influence the compound’s properties.
1-(3,4-diethoxybenzyl)-1H-pyrazole-4-sulfonamide: The presence of a sulfonamide group instead of a nitro group can lead to different pharmacological effects
Properties
Molecular Formula |
C21H26N6O5 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-yl]-2-methyl-2-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C21H26N6O5/c1-5-31-18-8-7-15(9-19(18)32-6-2)12-25-13-16(10-22-25)24-20(28)21(3,4)26-14-17(11-23-26)27(29)30/h7-11,13-14H,5-6,12H2,1-4H3,(H,24,28) |
InChI Key |
JRNCEPASTCZBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C=C(C=N2)NC(=O)C(C)(C)N3C=C(C=N3)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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